Phytonadiol Sodium Diphosphate
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Overview
Description
Phytonadiol sodium diphosphate is a water-soluble derivative of vitamin K. It is known for its role in promoting the synthesis of clotting factors in the liver, which are essential for blood coagulation. This compound is often used in medical settings to treat or prevent bleeding disorders caused by vitamin K deficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phytonadiol sodium diphosphate typically involves the phosphorylation of phytonadiol. One common method is the use of tris[bis(triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate) in an SN2 displacement reaction. This process involves the displacement of the tosylate ion from 5’-tosylnucleosides to form nucleoside-5’-diphosphates .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale phosphorylation reactions under controlled conditions to ensure high yield and purity. The use of dry, organic-solvent-soluble pyrophosphate is crucial to drive the kinetics of the displacement process and to facilitate the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Phytonadiol sodium diphosphate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Phytonadiol sodium diphosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a crucial role in studies related to blood coagulation and vitamin K metabolism.
Medicine: It is used to treat or prevent bleeding disorders caused by vitamin K deficiency.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
Phytonadiol sodium diphosphate promotes the synthesis of clotting factors II, VII, IX, and X in the liver. These clotting factors are essential for the blood coagulation process. The exact mechanism by which this compound stimulates the synthesis of these clotting factors is not fully understood. it is known to have a more rapid and prolonged effect compared to other forms of vitamin K .
Comparison with Similar Compounds
Menadiol sodium diphosphate: Another water-soluble form of vitamin K, but it is half as potent as phytonadiol sodium diphosphate.
Phytonadione: A fat-soluble form of vitamin K with a more rapid and prolonged effect than menadione.
Uniqueness: this compound is unique due to its water solubility and its effectiveness in promoting the synthesis of clotting factors. This makes it particularly useful in medical settings where rapid and effective treatment of bleeding disorders is required .
Properties
CAS No. |
5988-22-7 |
---|---|
Molecular Formula |
C31H48Na2O8P2 |
Molecular Weight |
656.6 g/mol |
IUPAC Name |
disodium;[4-[hydroxy(oxido)phosphoryl]oxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] hydrogen phosphate |
InChI |
InChI=1S/C31H50O8P2.2Na/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(38-40(32,33)34)28-18-7-8-19-29(28)31(27)39-41(35,36)37;;/h7-8,18-20,22-24H,9-17,21H2,1-6H3,(H2,32,33,34)(H2,35,36,37);;/q;2*+1/p-2/b25-20+;;/t23-,24-;;/m1../s1 |
InChI Key |
LRWBGESCAPTUOY-CBQOWLQZSA-L |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OP(=O)(O)[O-])OP(=O)(O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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